molecular formula C19H11N3O4S B3017765 5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide CAS No. 868377-81-5

5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B3017765
CAS No.: 868377-81-5
M. Wt: 377.37
InChI Key: WSBNGJSWDDYUAT-VXPUYCOJSA-N
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Description

5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a naphthothiazole moiety, and a furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthothiazole core: This can be achieved by reacting 2-aminothiophenol with 2-bromo-1-naphthaldehyde under basic conditions to form the naphthothiazole ring.

    Introduction of the nitro group: Nitration of the naphthothiazole intermediate using a mixture of concentrated nitric and sulfuric acids.

    Formation of the furan carboxamide: This involves the reaction of the nitro-naphthothiazole intermediate with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.

    Alkyne functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Propargyl bromide, palladium catalyst, copper co-catalyst.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of extended conjugated systems or other complex structures.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthothiazole moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N′-((2Z)-5-nitro-3-(2-propynyl)-1,3-thiazol-2(3H)-ylidene)urea: Similar structure with a thiazole ring and nitro group.

    N-((2Z)-5-nitro-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)propanamide: Contains a thiazole ring and nitro group but with different substituents.

Uniqueness

5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is unique due to its combination of a naphthothiazole core with a furan carboxamide and an alkyne group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O4S/c1-2-11-21-14-8-7-12-5-3-4-6-13(12)17(14)27-19(21)20-18(23)15-9-10-16(26-15)22(24)25/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNGJSWDDYUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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